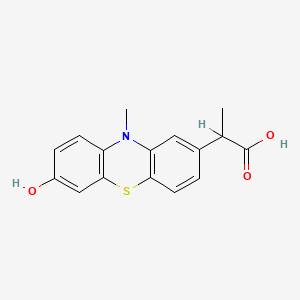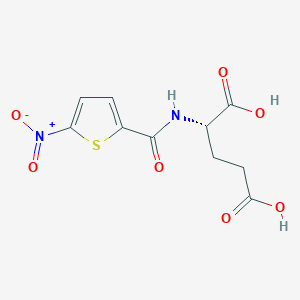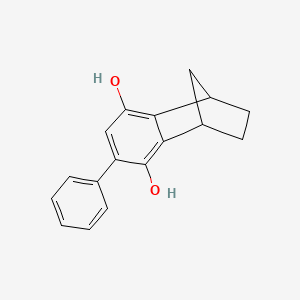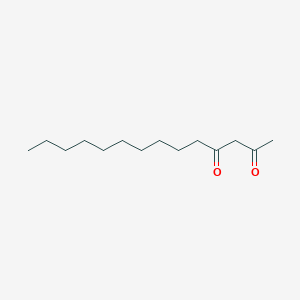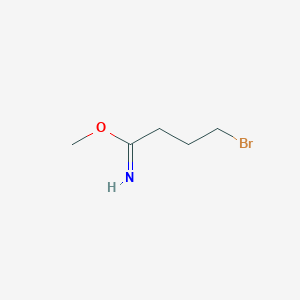
Dimethyl 2,5-diacetyl-3-cyanohexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,5-diacetyl-3-cyanohexanedioate is an organic compound with the molecular formula C12H15NO6 It is known for its unique structure, which includes two acetyl groups, a cyano group, and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-diacetyl-3-cyanohexanedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography is common in industrial settings.
化学反応の分析
Types of Reactions
Dimethyl 2,5-diacetyl-3-cyanohexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are amines.
Substitution: The products depend on the substituent introduced, such as esters or amides.
科学的研究の応用
Dimethyl 2,5-diacetyl-3-cyanohexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Dimethyl 2,5-diacetyl-3-cyanohexanedioate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. The acetyl groups may also be involved in acetylation reactions, affecting the activity of enzymes and proteins.
類似化合物との比較
Similar Compounds
- Dimethyl 2,5-diacetyl-3-cyanopentanedioate
- Dimethyl 2,5-diacetyl-3-cyanobutanedioate
- Dimethyl 2,5-diacetyl-3-cyanopropanedioate
Uniqueness
Dimethyl 2,5-diacetyl-3-cyanohexanedioate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various research applications.
特性
CAS番号 |
65602-48-4 |
|---|---|
分子式 |
C13H17NO6 |
分子量 |
283.28 g/mol |
IUPAC名 |
dimethyl 2,5-diacetyl-3-cyanohexanedioate |
InChI |
InChI=1S/C13H17NO6/c1-7(15)10(12(17)19-3)5-9(6-14)11(8(2)16)13(18)20-4/h9-11H,5H2,1-4H3 |
InChIキー |
SSPHVTYJNLGPGD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CC(C#N)C(C(=O)C)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


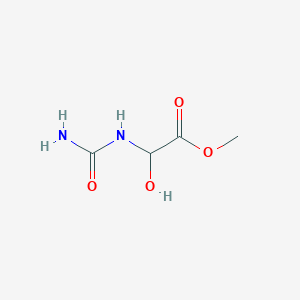

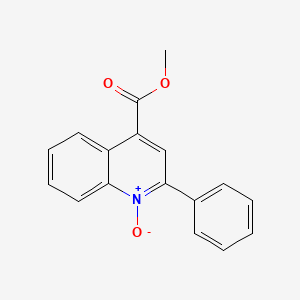
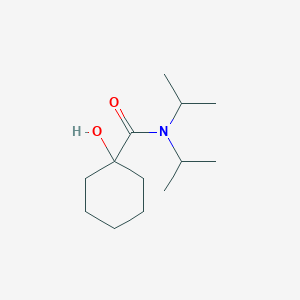

![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

